Cobaltocene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

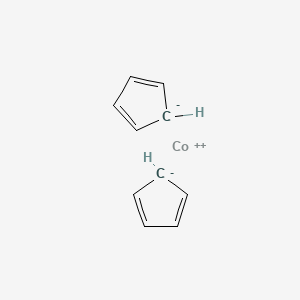

Cobaltocene, also known as bis(cyclopentadienyl)cobalt(II), is an organocobalt compound with the chemical formula Co(C₅H₅)₂. It appears as a dark purple solid that readily sublimes at slightly elevated temperatures. Discovered shortly after ferrocene, cobaltocene is categorized as a metallocene, characterized by a metal center sandwiched between two cyclopentadienyl rings. The cobalt atom in cobaltocene has 19 valence electrons, which is one more than the typical 18-electron configuration found in many organotransition metal complexes. This additional electron resides in an antibonding orbital, resulting in longer Co–C bond lengths compared to those in ferrocene .

The compound is highly reactive, particularly with oxygen, necessitating careful handling under inert conditions. Cobaltocene's unique electronic structure contributes to its distinct chemical behavior, making it a subject of interest in organometallic chemistry .

Organometallic Chemistry

Cobaltocene is a classic example of a metallocene, a category of organometallic compounds where a transition metal atom is sandwiched between two cyclopentadienyl (Cp) rings. The study of cobaltocene has been instrumental in understanding the bonding between metals and organic ligands in these complexes . Its well-defined structure and ease of synthesis make it a valuable reference compound for investigating new organometallic reactions and catalysts.

Electron Transfer Processes

Cobaltocene exhibits interesting redox behavior. It can undergo one-electron reduction to form the stable cobaltocene radical anion (CoCp2*-). Conversely, it can be oxidized to form the cobaltocenium cation (CoCp2+). This reversible electron transfer process makes cobaltocene a valuable tool for studying electron transfer reactions in various scientific disciplines . For instance, cobaltocene is used as an internal reference for cyclic voltammetry experiments due to its well-defined redox peak.

Organic Electronics

Cobaltocene's ability to reversibly accept and donate electrons makes it a potential candidate for n-type dopants in organic electronics. Studies have shown that incorporating cobaltocene into organic materials like copper phthalocyanine thin films can improve their conductivity . This research paves the way for the development of novel organic electronic devices with tailored properties.

Material Science Applications

Cobaltocene serves as a precursor for the synthesis of various cobalt-containing materials. Researchers have explored its use as a metal organic precursor for depositing thin films of cobalt using techniques like atomic layer deposition . Additionally, cobaltocene can be used as a reducing agent to synthesize high-quality graphene oxide thin films at room temperature, offering a simpler approach for producing these materials .

Cobaltocene is typically synthesized through the reaction of sodium cyclopentadienide with anhydrous cobalt(II) chloride in tetrahydrofuran (THF). The reaction generates sodium chloride as a byproduct and results in the formation of cobaltocene, which can be purified via vacuum sublimation . Recent studies have explored alternative synthetic routes that allow for the creation of derivatives with varying electron counts, expanding the scope of metallocene chemistry .

Cobaltocene has several applications in both academic research and industrial contexts:

- Catalysis: Due to its redox properties, cobaltocene is utilized as a catalyst or catalyst precursor in organic synthesis.

- Material Science: Its unique electronic properties make it suitable for developing conductive materials or molecular electronics.

- Chemical Research: Cobaltocene serves as a model compound for studying metallocenes and their reactivity patterns in organometallic chemistry .

Studies on the interactions of cobaltocene with various substrates reveal its capacity to participate in complex formation and substitution reactions. Research highlights its ability to engage with electron acceptors and other reactive species, demonstrating its versatility as a reagent in synthetic chemistry. Additionally, investigations into its interactions with biological molecules may provide insights into potential therapeutic applications

Cobaltocene is part of a broader family of metallocenes that includes other organometallic compounds such as ferrocene and nickelocene. Below is a comparison highlighting the uniqueness of cobaltocene: Cobaltocene's unique properties stem from its electronic configuration and reactivity patterns, distinguishing it from other metallocenes like ferrocene and nickelocene. Its ability to easily lose an electron makes it particularly interesting for applications requiring strong reducing agents or specific catalytic activities

Cobaltocene was first synthesized in 1953 by Ernst Otto Fischer, shortly after the discovery of ferrocene (C₅H₅)₂Fe in 1951. Fischer’s work followed his structural elucidation of ferrocene, which revealed the sandwich bonding of two cyclopentadienyl (Cp) ligands around a central metal atom. Cobaltocene emerged as one of the earliest derivatives of ferrocene, sharing the metallocene framework but differing in electronic structure. The discovery of cobaltocene was part of a broader exploration into transition metal organometallics, driven by Fischer’s interest in sandwich compounds. His synthesis of cobaltocene and nickelocene (Ni(C₅H₅)₂) demonstrated the versatility of Cp ligands in stabilizing metals with varying electron counts. Cobaltocene, bis(cyclopentadienyl)cobalt(II), is a dark purple solid that sublimes readily above room temperature. Its molecular formula is Co(C₅H₅)₂, with a molar mass of 249.18 g/mol. Key properties include: The compound’s electronic structure is dominated by a single unpaired electron in an anti-bonding orbital, rendering it a strong one-electron reducing agent. Cobaltocene’s properties contrast sharply with ferrocene (18-electron, stable) and nickelocene (20-electron, paramagnetic). Table 1 summarizes key differences: Data sourced from thermal decomposition studies and electrochemical analyses. Key distinctions: The primary synthetic route for cobaltocene involves the reaction of sodium cyclopentadienide with anhydrous cobalt chloride, a method that has remained the cornerstone of cobaltocene preparation since the compound's discovery [1]. This classical approach represents the most reliable and widely adopted methodology for obtaining high-quality cobaltocene. The fundamental reaction proceeds through a metathesis mechanism where sodium cyclopentadienide (NaC₅H₅) reacts with anhydrous cobalt(II) chloride (CoCl₂) to form cobaltocene and sodium chloride as a byproduct [1]. The reaction stoichiometry typically requires a slight excess of sodium cyclopentadienide, with optimal ratios ranging from 2.2:1 to 2.5:1 relative to cobalt, to ensure complete conversion and prevent formation of incomplete sandwich complexes [1] [2]. Recent advances in this classical methodology have demonstrated significant improvements in yield optimization. A notable one-pot synthesis approach utilizing dicyclopentadiene as the starting material achieves cobaltocene formation with an overall yield of 71.5% [2]. This method involves the in-situ generation of sodium cyclopentadienide from dicyclopentadiene and metallic sodium, followed by immediate reaction with cobalt bromide (CoBr₂) and subsequent oxidation to form the desired cobaltocenium product [2]. Alternative synthetic pathways utilizing cobalt alkoxides have been developed as patent-protected processes [3]. These methods involve the reaction of cobalt alkoxides with cyclopentadiene in the presence of alkaline catalysts, offering advantages in terms of reaction simplicity and cost-effectiveness compared to traditional halide-based approaches [3]. The mechanistic pathway for cobaltocene formation involves several key steps. Initially, the sodium cyclopentadienide acts as a nucleophilic cyclopentadienyl anion donor, coordinating to the cobalt(II) center. The second cyclopentadienyl ring coordinates in a subsequent step, forming the characteristic sandwich structure with formal 19-electron configuration [1]. This electron count renders cobaltocene particularly susceptible to oxidation, necessitating careful handling under inert atmosphere conditions throughout the synthetic procedure. The selection and optimization of solvent systems represent critical factors in achieving high-yield cobaltocene synthesis. Tetrahydrofuran emerges as the preferred primary solvent due to its excellent solubility characteristics for sodium cyclopentadienide and its chemical inertness under the reaction conditions employed [1] [2]. Comprehensive studies have revealed that mixed solvent systems can provide superior results compared to single-solvent approaches. The anisole/tetrahydrofuran system, utilizing a 1:2 volume ratio, demonstrates optimal conversion rates by combining the high-temperature stability of anisole with the superior solvating properties of tetrahydrofuran [2]. At the boiling point of anisole (154°C), this system enables efficient conversion of dicyclopentadiene to sodium cyclopentadienide while maintaining adequate solubility of the intermediate species [2]. Reaction parameter optimization studies indicate that temperature control significantly influences both reaction rate and product quality. While room temperature reactions proceed at acceptable rates, elevated temperatures up to 80°C can increase conversion rates by 10-20% [2] [4]. However, excessive temperatures must be avoided to prevent decomposition of the thermally sensitive cobaltocene product. The reaction atmosphere represents another crucial optimization parameter. Inert gas protection using argon or nitrogen prevents oxidative degradation of both starting materials and products, with atmospheric control contributing to yield improvements of 20-30% [1] [4]. The addition rate of reagents also affects product formation, with controlled dropwise addition preventing localized concentration effects that can lead to side reactions [4]. Sublimation represents the preferred purification method for cobaltocene due to its air-sensitive nature and the compound's favorable volatility characteristics. The sublimation process effectively removes non-volatile impurities while avoiding exposure of the product to air and moisture, which would cause rapid oxidative degradation [1] [5] [6]. The thermodynamic properties of cobaltocene make it particularly well-suited for sublimation purification. Vapor pressure measurements using thermogravimetric analysis and application of Langmuir's equation have established comprehensive sublimation parameters [7]. The compound exhibits a sublimation enthalpy of approximately 85 kJ/mol, with vapor pressure reaching ~1 mmHg at 80°C, conditions that allow for efficient sublimation without thermal decomposition [7]. Practical sublimation procedures typically employ vacuum sublimation techniques under carefully controlled conditions. The optimal sublimation temperature range spans 80-100°C, conducted under reduced pressure of 0.1-1.0 mmHg [5] [6]. These conditions ensure adequate sublimation rates while maintaining product integrity. The heating rate requires careful control, with optimal rates of 2-5°C/min preventing rapid temperature changes that could lead to product decomposition or incomplete sublimation [6]. The sublimation apparatus design significantly influences purification efficiency. A typical setup consists of a sublimation flask containing the crude cobaltocene, connected to a cold finger or condenser maintained at room temperature or slightly below [5] [6]. The temperature gradient between the heated source material and the condensation surface drives the sublimation process, with the pure cobaltocene condensing as crystalline deposits on the cold surface. Advanced sublimation techniques have been developed for ultra-high purity applications. Gradient sublimation methods employ horizontal temperature gradients to achieve segmental temperature control, enabling improved purification rates and enhanced material purity [8]. These techniques can achieve purity levels exceeding 99.99995% through careful control of sublimation parameters and the use of inert gas flows to reduce surface partial pressure and accelerate the sublimation process [8]. The air-sensitive nature of cobaltocene necessitates specialized handling procedures throughout the sublimation process. All operations must be conducted under rigorously maintained inert atmosphere conditions, typically using argon or nitrogen gas [1] [5]. The sublimation apparatus requires pre-evacuation and purging with inert gas before introduction of the crude material. Post-sublimation handling must also maintain inert conditions to prevent rapid oxidation of the purified product. Flammable;Irritant;Health Hazard Compound Formula Electron Count Unique Features Cobaltocene Co(C₅H₅)₂ 19 Paramagnetic; strong reducing agent; reacts readily with oxygen Ferrocene Fe(C₅H₅)₂ 18 Stable; less reactive than cobaltocene; used extensively in electrochemistry Nickelocene Ni(C₅H₅)₂ 18 More stable to hydrolysis; does not dimerize like rhodocene Decamethylcobaltocene Co(C₅Me₅)₂ 19 Enhanced reducing power due to methyl groups; soluble in non-polar solvents Molecular Formula and Basic Chemical Characteristics

Comparative Analysis with Ferrocene and Nickelocene

Property Cobaltocene (Co(C₅H₅)₂) Ferrocene (Fe(C₅H₅)₂) Nickelocene (Ni(C₅H₅)₂) Valence electrons 19 18 20 Stability Moderate High Moderate Redox behavior Strong reducing agent Limited Weak reducing agent Magnetic properties Paramagnetic (1 unpaired electron) Diamagnetic Paramagnetic (2 unpaired electrons) Classical Synthesis Routes Using Sodium Cyclopentadienide

Synthesis Route Starting Materials Solvent System Temperature (°C) Yield (%) Sodium Cyclopentadienide + CoCl₂ in THF NaC₅H₅, CoCl₂·6H₂O Tetrahydrofuran (THF) Room temperature to reflux 60-80 Dicyclopentadiene + Sodium in Anisole/THF Dicyclopentadiene, Na metal Anisole/THF (1:2 ratio) 154 (anisole boiling point) 71.5 CoBr₂ + Sodium Cyclopentadienide CoBr₂, NaC₅H₅ THF Room temperature Good Cobalt Acetate Route Co(OAc)₂, C₅H₆ Ethanol/water 75-78 34-72 Solvent Systems and Reaction Optimization

Solvent System Boiling Point (°C) Advantages Limitations Typical Use Pure THF 66 Good solubility of NaC₅H₅ Lower reaction temperature Primary synthesis solvent Anisole alone 154 High temperature reaction Poor NaC₅H₅ solubility High temperature synthesis Anisole/THF (1:2) Mixed system Optimal conversion rates Complex system Optimized synthesis Acetonitrile 82 Purification medium Not for synthesis Product isolation Dichloromethane 40 Workup solvent Low boiling point Workup procedures Variable Optimal Condition Effect on Yield Typical Yield Impact Reaction Temperature Room temp to 80°C Higher temp increases rate 10-20% increase Reaction Time 2-24 hours Longer time improves conversion 15-25% increase Stoichiometry (NaC₅H₅:Co) 2.2:1 to 2.5:1 Slight excess prevents incomplete reaction 5-10% increase Solvent Volume 20-50 mL/g Co Adequate dilution improves mixing 5-15% increase Addition Rate Dropwise addition Controlled addition prevents side reactions 10-15% increase Atmosphere Inert (Ar or N₂) Prevents oxidation 20-30% increase Sublimation Techniques for Air-Sensitive Purification

Parameter Typical Value Range Critical Factors Sublimation Temperature 80-100°C 60-120°C Air exclusion required Vacuum Pressure 0.1-1.0 mmHg 0.01-10 mmHg Must avoid oxidation Heating Rate 2-5°C/min 1-10°C/min Controlled heating Cold Finger Temperature Room temperature 0-25°C Efficient condensation Duration 2-6 hours 1-12 hours Complete sublimation Purity Achieved >99% 95-99.9% Inert atmosphere Property Value Method Reference Sublimation Enthalpy ~85 kJ/mol Thermogravimetry Citation 12 Vapor Pressure at 80°C ~1 mmHg Langmuir equation Citation 12 Melting Point 173-174°C DSC Literature Decomposition Temperature >200°C TGA TGA studies Sublimation Temperature Range 60-120°C Vacuum sublimation Experimental

Purity

Physical Description

Black-purple or black solid; Insoluble in water; [CAMEO] Black-violet crystals; [Acros Organics MSDS]

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H317 (97.73%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (88.64%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H341 (97.73%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (88.64%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Hwang B, Park MS, Kim K. Corrigendum: ferrocene and cobaltocene derivatives for non-aqueous redox flow batteries. ChemSusChem. 2015 May 22;8(10):1641. doi: 10.1002/cssc.201500619. PubMed PMID: 26057199.

3: Lewandowski A, Waligora L, Galinski M. Electrochemical Behavior of Cobaltocene in Ionic Liquids. J Solution Chem. 2013 Feb;42(2):251-262. Epub 2013 Feb 2. PubMed PMID: 23483033; PubMed Central PMCID: PMC3586160.

4: Fukumaru T, Fujigaya T, Nakashima N. Development of n-type cobaltocene-encapsulated carbon nanotubes with remarkable thermoelectric property. Sci Rep. 2015 Jan 22;5:7951. doi: 10.1038/srep07951. PubMed PMID: 25608478; PubMed Central PMCID: PMC4302313.

5: Mandal S, Shikano S, Yamada Y, Lee YM, Nam W, Llobet A, Fukuzumi S. Protonation equilibrium and hydrogen production by a dinuclear cobalt-hydride complex reduced by cobaltocene with trifluoroacetic acid. J Am Chem Soc. 2013 Oct 16;135(41):15294-7. doi: 10.1021/ja408080z. Epub 2013 Oct 1. PubMed PMID: 24069880.

6: Koh WK, Koposov AY, Stewart JT, Pal BN, Robel I, Pietryga JM, Klimov VI. Heavily doped n-type PbSe and PbS nanocrystals using ground-state charge transfer from cobaltocene. Sci Rep. 2013;3:2004. doi: 10.1038/srep02004. PubMed PMID: 23774224; PubMed Central PMCID: PMC3684816.

7: Ketkov SY, Selzle HL. Threshold ionization of cobaltocene: the metallocene molecule revealing zero kinetic energy States. Angew Chem Int Ed Engl. 2012 Nov 12;51(46):11527-30. doi: 10.1002/anie.201205164. Epub 2012 Sep 13. PubMed PMID: 22976947.

8: Liu R, Ke SH, Yang W, Baranger HU. Cobaltocene as a spin filter. J Chem Phys. 2007 Oct 14;127(14):141104. PubMed PMID: 17935378.

9: Murray S, Trudeau M, Antonelli DM. X-ray photoelectron spectroscopy and magnetic studies on the effect of pore size, wall thickness, and wall composition on superparamagnetic cobaltocene mesoporous Nb, Ta, and Ti composites. Inorg Chem. 2000 Dec 25;39(26):5901-8. PubMed PMID: 11151490.

10: Eicher H. Modification of the Jahn-Teller theorem: Temperature-dependent rhombic distortion of the 2E1g ground state of cobaltocene inferred from susceptibility and NMR measurements. Phys Rev A Gen Phys. 1989 Aug 1;40(3):1637-1639. PubMed PMID: 9902301.

11: Buchalski P, Kamińska E, Piwowar K, Suwińska K, Jerzykiewicz L, Rossi F, Laschi F, de Biani FF, Zanello P. Nickelacyclic-cobaltocene vs. nickelacyclic-nickelocene. Synthesis, X-ray structures, electron transfer activity, EPR spectroscopy, and theoretical calculations. Inorg Chem. 2009 Jun 1;48(11):4934-41. doi: 10.1021/ic900329w. PubMed PMID: 19405491.

12: Udit AK, Arnold FH, Gray HB. Cobaltocene-mediated catalytic monooxygenation using holo and heme domain cytochrome P450 BM3. J Inorg Biochem. 2004 Sep;98(9):1547-50. PubMed PMID: 15337607.

13: MacInnes MM, Hlynchuk S, Acharya S, Lehnert N, Maldonado S. Reduction of Graphene Oxide Thin Films by Cobaltocene and Decamethylcobaltocene. ACS Appl Mater Interfaces. 2018 Jan 17;10(2):2004-2015. doi: 10.1021/acsami.7b15599. Epub 2018 Jan 2. PubMed PMID: 29240401.

14: Kim KR, Lee KS, Ahn CY, Yu SH, Sung YE. Discharging a Li-S battery with ultra-high sulphur content cathode using a redox mediator. Sci Rep. 2016 Aug 30;6:32433. doi: 10.1038/srep32433. PubMed PMID: 27573528; PubMed Central PMCID: PMC5004098.

15: Xu W, Wang L, Liu Y, Thomas S, Seo HK, Kim KI, Kim KS, Lee TW. Controllable n-type doping on CVD-grown single- and double-layer graphene mixture. Adv Mater. 2015 Mar 4;27(9):1619-23. doi: 10.1002/adma.201405353. Epub 2015 Jan 21. PubMed PMID: 25605377.

16: Melikyan GG. Propargyl radical chemistry: renaissance instigated by metal coordination. Acc Chem Res. 2015 Apr 21;48(4):1065-79. doi: 10.1021/ar500365v. Epub 2015 Mar 6. PubMed PMID: 25746443.

17: San LK, Bukovsky EV, Larson BW, Whitaker JB, Deng SHM, Kopidakis N, Rumbles G, Popov AA, Chen YS, Wang XB, Boltalina OV, Strauss SH. A faux hawk fullerene with PCBM-like properties. Chem Sci. 2015 Mar 1;6(3):1801-1815. doi: 10.1039/c4sc02970d. Epub 2014 Dec 16. PubMed PMID: 29142669; PubMed Central PMCID: PMC5653957.

18: Samuels AJ, Carey JD. Engineering Graphene Conductivity for Flexible and High-Frequency Applications. ACS Appl Mater Interfaces. 2015 Oct 14;7(40):22246-55. doi: 10.1021/acsami.5b05140. Epub 2015 Sep 30. PubMed PMID: 26387636.

19: Scheidt EW, Herzinger M, Fischer A, Schmitz D, Reiners J, Mayr F, Loder F, Baenitz M, Scherer W. On the nature of superconductivity in the anisotropic dichalcogenide NbSe2{CoCp2}x. J Phys Condens Matter. 2015 Apr 22;27(15):155701. doi: 10.1088/0953-8984/27/15/155701. Epub 2015 Mar 27. PubMed PMID: 25812718.

20: Doonan CJ, Gourlay C, Nielsen DJ, Ng VW, Smith PD, Evans DJ, George GN, White JM, Young CG. d(1) Oxosulfido-Mo(V) Compounds: First Isolation and Unambiguous Characterization of an Extended Series. Inorg Chem. 2015 Jul 6;54(13):6386-96. doi: 10.1021/acs.inorgchem.5b00708. Epub 2015 Jun 5. PubMed PMID: 26046577.